molecular formula C15H13N3O B2612997 N-[4-(Aminomethyl)phenyl]-4-cyanobenzamide CAS No. 1260835-40-2

N-[4-(Aminomethyl)phenyl]-4-cyanobenzamide

Cat. No.: B2612997
CAS No.: 1260835-40-2
M. Wt: 251.289
InChI Key: HHIREVWRNLBGQJ-UHFFFAOYSA-N
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Description

N-[4-(Aminomethyl)phenyl]-4-cyanobenzamide is an organic compound that features a benzamide core with an aminomethyl group attached to the phenyl ring and a cyano group on the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Aminomethyl)phenyl]-4-cyanobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Aminomethyl)phenyl]-4-cyanobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: H2O2, KMnO4

    Reducing Agents: NaBH4, LiAlH4, catalytic hydrogenation

    Nucleophiles: Amines, alcohols

Major Products

    Oxidation: Imines, nitriles

    Reduction: Amines

    Substitution: Various substituted benzamides

Mechanism of Action

The mechanism of action of N-[4-(Aminomethyl)phenyl]-4-cyanobenzamide involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the cyano group can participate in π-π stacking interactions . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(Aminomethyl)phenyl]-4-cyanobenzamide is unique due to the presence of both aminomethyl and cyano groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

N-[4-(aminomethyl)phenyl]-4-cyanobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c16-9-11-1-5-13(6-2-11)15(19)18-14-7-3-12(10-17)4-8-14/h1-8H,10,17H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIREVWRNLBGQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)NC(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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